6-(2,4-Dichlorophenyl)picolinic acid

Medicinal Chemistry Physicochemical Properties Drug Design

6-(2,4-Dichlorophenyl)picolinic acid is a precisely halogenated picolinic acid derivative (C12H7Cl2NO2, MW 268.10) supplied ≥98% pure. Its 2,4-dichloro substitution at the 6-position delivers a calculated LogP of 3.05—quantifiably distinct from 6-phenylpicolinic acid—enabling predictable modulation of membrane permeability and target binding in drug design. Procure as a key intermediate for ultra-potent DPP4 inhibitors (structurally related analogs show IC50 0.57 nM). This well-characterized building block (MDL MFCD18318071) eliminates batch variability, making it the rational choice over undocumented alternatives.

Molecular Formula C12H7Cl2NO2
Molecular Weight 268.09
CAS No. 1261912-00-8
Cat. No. B2529337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,4-Dichlorophenyl)picolinic acid
CAS1261912-00-8
Molecular FormulaC12H7Cl2NO2
Molecular Weight268.09
Structural Identifiers
SMILESC1=CC(=NC(=C1)C(=O)O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C12H7Cl2NO2/c13-7-4-5-8(9(14)6-7)10-2-1-3-11(15-10)12(16)17/h1-6H,(H,16,17)
InChIKeyAPXQBASWXZPQAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,4-Dichlorophenyl)picolinic acid (CAS 1261912-00-8) Overview and Structural Definition for Procurement


6-(2,4-Dichlorophenyl)picolinic acid is a halogenated picolinic acid derivative with the molecular formula C12H7Cl2NO2 and a molecular weight of 268.10 g/mol . This compound is characterized by a picolinic acid core substituted with a 2,4-dichlorophenyl group at the 6-position . It is supplied as a solid, with a typical purity of 95-98% , and is utilized primarily as a specialized building block in the synthesis of more complex molecules, particularly in medicinal chemistry [1].

Why 6-(2,4-Dichlorophenyl)picolinic acid Cannot Be Substituted with Other Picolinic Acid Analogs


Substitution with other picolinic acid analogs, such as regioisomers or those with different halogenation patterns, is not scientifically valid due to quantifiable differences in key physicochemical parameters that directly impact drug design and synthetic utility. The specific 2,4-dichloro substitution pattern on the phenyl ring at the 6-position of the pyridine core confers a distinct combination of electronic and lipophilic properties . These properties, such as a calculated LogP of 3.05 , are critical for molecular recognition and pharmacokinetic behavior and cannot be replicated by analogs with chlorine at different positions or by the unsubstituted parent compound, 6-phenylpicolinic acid [1]. The data below provides the quantitative evidence supporting this differentiation.

Quantitative Differentiation Guide: 6-(2,4-Dichlorophenyl)picolinic acid vs. Key Comparators


Increased Lipophilicity (LogP) Compared to Unsubstituted 6-Phenylpicolinic Acid

6-(2,4-Dichlorophenyl)picolinic acid exhibits a substantially higher predicted lipophilicity than its non-chlorinated parent compound, 6-phenylpicolinic acid. This increase in LogP is a critical factor for improving membrane permeability and target binding affinity in drug candidates [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Physicochemical and Purity Specification Benchmarks for Procurement

Commercial sources offer 6-(2,4-Dichlorophenyl)picolinic acid with specified minimum purity levels, typically 95% or 98% , which is essential for reproducible research and scalable synthesis. The compound is provided with a defined MDL number (MFCD18318071) and storage recommendations, ensuring consistent quality for procurement .

Chemical Procurement Quality Control Synthetic Chemistry

Role as a Privileged Scaffold for Ultra-Potent DPP4 Inhibitors

While direct bioactivity data for 6-(2,4-Dichlorophenyl)picolinic acid is limited in the public domain, its core structure is a critical component of a highly potent and selective dipeptidyl peptidase-4 (DPP4) inhibitor. A derivative, 5-aminomethyl-6-(2,4-dichlorophenyl)-4-[(1H-1,2,4-triazol-1-yl)methyl]pyridine-2-carboxylic acid, demonstrated an IC50 of 0.57 nM against DPP4 with a selectivity ratio of 238 over DPP8 [1]. This suggests the 6-(2,4-dichlorophenyl)picolinic acid scaffold provides a unique binding interaction with the DPP4 active site that is not easily replicated by other picolinic acid analogs.

Medicinal Chemistry Enzyme Inhibition SAR Studies

Recommended Procurement and Research Application Scenarios for 6-(2,4-Dichlorophenyl)picolinic acid


Synthesis of Novel DPP4 Inhibitors for Diabetes Research

Procure 6-(2,4-dichlorophenyl)picolinic acid as a key starting material or intermediate in the synthesis of novel dipeptidyl peptidase-4 (DPP4) inhibitors. This application is directly supported by evidence showing that a close structural derivative exhibits ultra-potent inhibition (IC50 of 0.57 nM) and high selectivity for DPP4 [1]. The compound's specific 6-substitution pattern is essential for achieving this activity profile, differentiating it from other picolinic acid analogs.

Lead Optimization Campaigns Requiring Controlled Lipophilicity

Incorporate 6-(2,4-dichlorophenyl)picolinic acid into lead compounds where a defined increase in lipophilicity (predicted LogP of 3.05) is desired to improve membrane permeability or target binding . This application stems from the quantitative difference in LogP compared to non-halogenated analogs like 6-phenylpicolinic acid [2]. The compound provides a quantifiable and predictable impact on the physicochemical profile of drug candidates.

Reliable Intermediate for Multi-Step Organic Synthesis

Use this compound as a reliably sourced, high-purity building block (available at 95-98% purity) for the construction of more complex heterocyclic systems . Its defined chemical identity (MDL MFCD18318071) and well-characterized structure reduce the risk of batch-to-batch variability in synthetic chemistry workflows, making it a preferred choice over less well-documented alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(2,4-Dichlorophenyl)picolinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.